![molecular formula C19H15ClN6O3S2 B12442724 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and a chloropyridazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the sulfanyl group. The final steps involve the coupling of the chloropyridazine moiety and the acetylation of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloropyridazine moiety can introduce various functional groups.
科学的研究の応用
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE: Shares the benzodiazole and sulfanyl groups but lacks the chloropyridazine moiety.
2-(1H-BENZIMIDAZOL-1-YL)-METHYLBENZOIC ACID: Contains a benzimidazole ring and a benzoic acid group, but differs in the overall structure and functional groups.
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups and structural features
特性
分子式 |
C19H15ClN6O3S2 |
|---|---|
分子量 |
474.9 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15ClN6O3S2/c20-16-9-10-17(25-24-16)26-31(28,29)13-7-5-12(6-8-13)21-18(27)11-30-19-22-14-3-1-2-4-15(14)23-19/h1-10H,11H2,(H,21,27)(H,22,23)(H,25,26) |
InChIキー |
HDIPWEWAVZNEOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


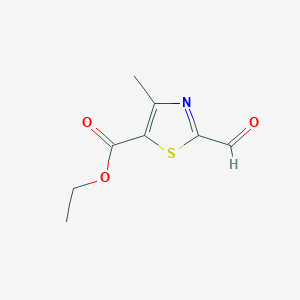
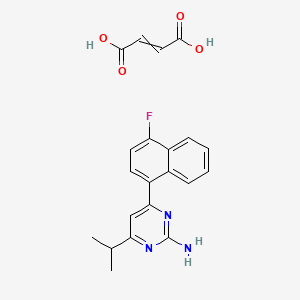
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)
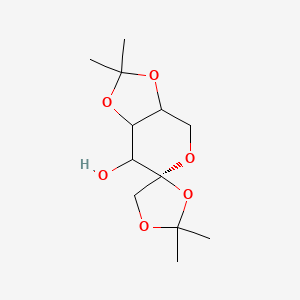

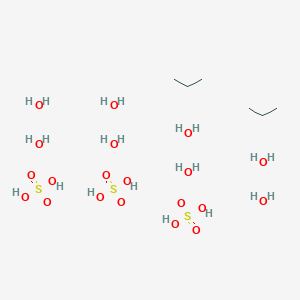
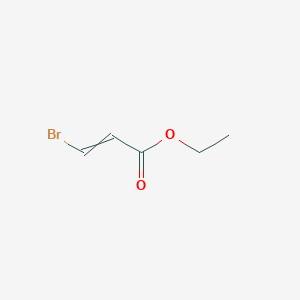
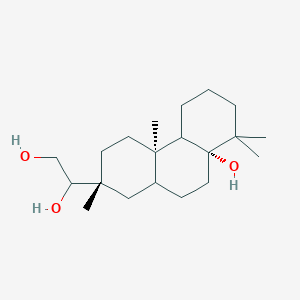
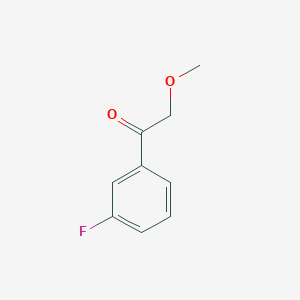
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
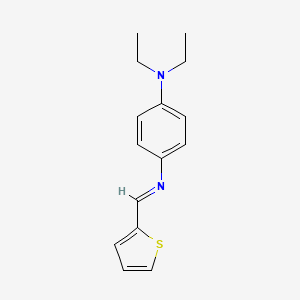
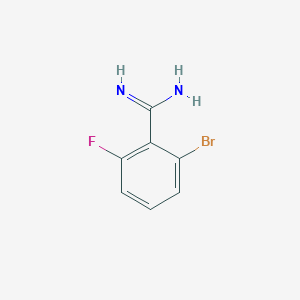
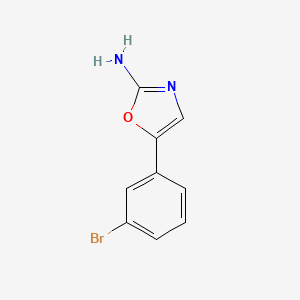
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)
